molecular formula C18H16N2OS2 B2674553 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide CAS No. 1797719-28-8

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide

Cat. No.: B2674553
CAS No.: 1797719-28-8
M. Wt: 340.46
InChI Key: MDWKAWIGOOSMMM-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide is a complex organic compound that features a nicotinamide core substituted with a methylthio group and a thiophen-3-yl benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide core and introduce the methylthio group through a nucleophilic substitution reaction. The thiophen-3-yl benzyl group can be attached via a palladium-catalyzed coupling reaction, such as the Suzuki or Sonogashira coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield amines .

Scientific Research Applications

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-N-(2-(thiophen-2-yl)benzyl)nicotinamide
  • 2-(methylthio)-N-(2-(thiophen-4-yl)benzyl)nicotinamide

Uniqueness

2-(methylthio)-N-(2-(thiophen-3-yl)benzyl)nicotinamide is unique due to the specific positioning of the thiophen-3-yl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a valuable subject for further research .

Properties

IUPAC Name

2-methylsulfanyl-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWKAWIGOOSMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2=CC=CC=C2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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